molecular formula C9H10N4O3S B2656833 N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide CAS No. 292644-28-1

N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

Cat. No.: B2656833
CAS No.: 292644-28-1
M. Wt: 254.26
InChI Key: MEZRGMOKHOUUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide (CAS Number: 292644-28-1) is a synthetic organic compound with a molecular formula of C 9 H 10 N 4 O 3 S and an average molecular mass of 254.264 g/mol . This compound belongs to the class of hydrazinecarbothioamides, which are characterized by a thioamide group linked to a hydrazine moiety, and features a 3-nitrobenzoyl group and an N-methyl substitution . As a thiosemicarbazide derivative, this compound is of significant interest in medicinal chemistry research for its potential as a scaffold in the development of new bioactive agents . Thiosemicarbazides are recognized as promising structures in the search for new antimicrobial compounds to address the global challenge of multidrug resistance . While the specific biological data for this compound may be limited, its core structure is closely related to other investigated thiosemicarbazides that have shown activity against a panel of Gram-positive and Gram-negative bacteria, including strains like Enterococcus faecalis and Escherichia coli . The presence of the electron-withdrawing nitro group can influence the compound's electronic distribution and is often associated with its interaction with biological targets . The mechanism of action for such compounds may involve interactions with specific enzymes or, following reduction of the nitro group, the formation of reactive intermediates that can engage with cellular components . Researchers value this compound for its versatile reactivity, which allows for further chemical modifications and its use as a key intermediate in the synthesis of more complex molecules, including various heterocyclic compounds valuable in pharmaceutical research . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-3-[(3-nitrobenzoyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-10-9(17)12-11-8(14)6-3-2-4-7(5-6)13(15)16/h2-5H,1H3,(H,11,14)(H2,10,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZRGMOKHOUUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide typically involves the reaction of N-methylhydrazinecarbothioamide with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-2-(3-aminobenzoyl)hydrazinecarbothioamide, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide exhibits promising anticancer properties. Research indicates that derivatives of hydrazinecarbothioamide compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, studies on thiosemicarbazones, which share structural similarities with this compound, have demonstrated their ability to inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and resistance to chemotherapy .

1.2 Antimicrobial Properties

The compound has also been investigated for its antibacterial and antifungal activities. In vitro studies have shown that certain derivatives possess moderate activity against pathogens such as Candida albicans and Escherichia coli, making them candidates for further development as antimicrobial agents . The structure-activity relationship (SAR) studies indicate that modifications in the nitro group or the hydrazine moiety can enhance the antimicrobial efficacy .

1.3 Antituberculosis Activity

Recent findings suggest that this compound derivatives may exhibit activity against Mycobacterium tuberculosis. Certain compounds within this class have been identified as potential inhibitors of key enzymes involved in the bacterial growth cycle, providing a basis for their use in treating tuberculosis .

Synthetic Methodologies

The synthesis of this compound involves several methodologies that allow for the efficient production of this compound. The most common synthetic route includes:

  • Condensation Reactions : The reaction between 3-nitrobenzoyl chloride and N-methylhydrazine in the presence of a base yields the desired hydrazone product.
  • Thioamide Formation : Subsequent treatment with thioketones or thioureas results in the formation of carbothioamide derivatives, enhancing the biological activity of the initial compound.

These methodologies are crucial for optimizing yield and purity, which are essential for subsequent biological testing .

Case Studies

Several case studies illustrate the applications of this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value lower than standard chemotherapeutics .
Study BAntimicrobial EfficacyShowed moderate inhibition against Staphylococcus aureus and Candida albicans, indicating potential for development as an antimicrobial agent .
Study CAntituberculosis PotentialIdentified as a potent inhibitor against multiple strains of M. tuberculosis, particularly effective in drug-resistant cases .

Mechanism of Action

The mechanism of action of N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazinecarbothioamide moiety can also form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
N-Methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide 3-Nitrobenzoyl 254.27 Nitro, benzoyl, thioamide Laboratory studies
(2E)-N-Methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarbothioamide 4-Oxo-chromene 314.35 Chromene, Schiff base Antiviral (COVID-2)
(E)-N-Methyl-2-(1-(2-methyl-5-nitroimidazol-yl)propan-2-ylidene)hydrazinecarbothioamide (HL2) Nitroimidazole 326.33 Nitroimidazole, Schiff base Anticancer (HCT-116 cells)
N-Methyl-2-(quinoline-2-carbonyl)hydrazinecarbothioamide Quinoline-2-carbonyl 285.34 Quinoline, carbonyl Tuberculostatic activity
N-Methyl-2-(4-methylbenzoyl)hydrazinecarbothioamide 4-Methylbenzoyl 238.29 Methyl, benzoyl Not reported
(2E)-N-Methyl-2-(3-nitrobenzylidene)hydrazinecarbothioamide 3-Nitrobenzylidene 252.28 Nitro, Schiff base Structural studies

Key Observations :

  • Electronic Effects : The 3-nitrobenzoyl group in the target compound enhances electron-withdrawing character compared to the 4-methylbenzoyl analogue (electron-donating) . This impacts dipole moments and solubility.
  • Schiff Base vs. Benzoyl : The benzylidene (Schiff base) derivatives (e.g., ) exhibit planar conformations conducive to metal chelation, unlike the benzoyl group, which retains a carbonyl moiety .

Key Observations :

  • IR Spectroscopy : C=S stretches typically appear near 1155–1277 cm⁻¹, consistent across thiosemicarbazones .
  • Synthesis Efficiency : Yields vary with substituents; acenaphtylene derivatives () achieve higher yields (80%) compared to methoxy-substituted analogues (70%) .

Key Observations :

  • Drug Likeness : The target compound complies with Lipinski’s rule (MW = 254), but the nitro group may increase logP, reducing aqueous solubility .
  • Activity-SAR : Nitroimidazole () and chromene () substituents correlate with antiviral/anticancer activities, while simpler benzoyl groups () lack reported bioactivity .

Biological Activity

N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a nitrobenzoyl group , which contributes to its distinct chemical reactivity. The presence of this group allows for various chemical transformations, including oxidation and reduction reactions, which can further influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown promising results in inhibiting the growth of certain Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Potential

The compound's anticancer properties have garnered attention in recent studies. It has been evaluated for its ability to target cancer stem cells (CSCs), particularly in breast cancer models. Treatment with this compound resulted in a significant reduction of ALDH1+ CSCs, indicating its potential as a therapeutic agent against aggressive cancer types .

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer ActivitySignificant reduction in ALDH1+ breast cancer stem cells; potential for targeting aggressive cancers.
Mechanism ExplorationInteraction with cellular proteins leading to altered enzyme functions.

Applications in Drug Development

Given its biological activities, this compound is being explored for potential applications in drug development. Its ability to inhibit specific cellular pathways involved in cancer progression makes it a candidate for further research into novel anticancer therapies. Additionally, its antimicrobial properties suggest possible uses in developing new antibiotics or antimicrobial agents.

Q & A

Basic: What synthetic methodologies are employed to prepare N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide, and how is its structural integrity validated?

Answer:
The compound is typically synthesized via condensation reactions between N-methylhydrazinecarbothioamide and 3-nitrobenzoyl derivatives under reflux conditions using ethanol as a solvent . Structural confirmation involves:

  • Spectroscopic techniques :
    • FT-IR : Peaks at ~3237 cm⁻¹ (N–H stretching), ~1686 cm⁻¹ (C=O amide), and ~1182 cm⁻¹ (C=S) confirm functional groups .
    • NMR : Signals for aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–3.5 ppm), and thiocarbonyl (δ ~180 ppm in ¹³C NMR) .
  • Elemental analysis : C, H, N, S percentages are matched with theoretical values .

Basic: What preliminary biological activities have been reported for this compound?

Answer:
Initial studies highlight:

  • Antimicrobial activity : Evaluated via agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) show IC₅₀ values in the μM range .
  • Enzyme inhibition : Potential inhibition of topoisomerase II and kinases via molecular docking .

Advanced: How is X-ray crystallography utilized to determine the compound’s crystal structure, and what software is critical for refinement?

Answer:
Methodology :

  • Data collection : Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
  • Refinement : SHELX programs (SHELXL for refinement, SHELXS for structure solution) .
    • Key parameters :
  • Space group: Monoclinic P2₁/n with unit cell dimensions a = 6.3702 Å, b = 20.647 Å, c = 9.2717 Å, β = 98.365° .
  • R-factor: <0.05 for high-precision refinement .
  • Hydrogen bonding : Inversion dimers stabilized via N–H⋯O and C–H⋯O interactions .

Advanced: How do computational studies (DFT, molecular docking) elucidate the compound’s electronic properties and bioactivity?

Answer:

  • DFT calculations :
    • Performed at B3LYP/6-31G level to compute:
  • HOMO-LUMO energy gaps (ΔE ~4–5 eV) correlating with reactivity .
  • Electronegativity (χ), hardness (η), and electron affinity (A) to predict adsorption behavior in corrosion inhibition .
  • Molecular docking :
    • AutoDock/Vina used to simulate binding to DNA (minor groove) or enzymes (e.g., topoisomerase II) with binding energies ≤−8 kcal/mol .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:

  • Cross-validation :
    • Use multiple assays (e.g., MTT, SRB, and apoptosis markers) to confirm cytotoxicity .
    • Compare computational predictions (docking scores) with experimental IC₅₀ values .
  • Structural analogs : Test derivatives with modified nitro/thiocarbonyl groups to isolate activity contributors .

Advanced: What role do non-covalent interactions (e.g., hydrogen bonding) play in the compound’s crystallographic packing?

Answer:

  • Intermolecular interactions :
    • N–H⋯O hydrogen bonds form R₂²(14) loops, stabilizing dimeric units .
    • C–H⋯O interactions (2.5–3.0 Å) enhance lattice cohesion .
  • Packing analysis : Mercury or PLATON software visualizes π-π stacking (3.8–4.2 Å) between aromatic rings .

Advanced: What experimental and computational approaches are used to study its corrosion inhibition mechanisms?

Answer:

  • Weight-loss measurements :
    • Immersion of mild steel in 1 M HCl with inhibitor concentrations (0.0001–0.001 M) at 303–333 K .
    • Inhibition efficiency (~95% at 0.0005 M) calculated via corrosion rate equations .
  • DFT/MD simulations :
    • Adsorption energy (Eₐds ~−150 kJ/mol) and radial distribution functions (RDFs) confirm chemisorption on Fe surfaces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.